methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
Description
Methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a 2-oxo-1,2-dihydropyridine moiety and a benzoate ester. This compound is synthesized via condensation reactions involving substituted phenyl-1,2,4-oxadiazoles and benzoxazine derivatives under mild conditions, as exemplified in related studies . Characterization typically employs spectroscopic methods (IR, NMR, Mass), with key spectral markers including IR peaks for ester C=O (~1755 cm⁻¹) and amide C=O (~1695 cm⁻¹), alongside distinct NMR signals for methoxy groups (δ ~3.85 ppm) and aromatic protons .
Properties
IUPAC Name |
methyl 4-[[2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O7/c1-33-19-11-8-16(13-20(19)34-2)22-27-23(36-28-22)18-5-4-12-29(24(18)31)14-21(30)26-17-9-6-15(7-10-17)25(32)35-3/h4-13H,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIHMDJZFWOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3,4-Dimethoxybenzamidoxime
3,4-Dimethoxybenzonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) under reflux for 6 hours, yielding the amidoxime intermediate (85% yield).
Reaction Conditions :
- Solvent: Ethanol/Water
- Temperature: 80°C
- Workup: Filtration and recrystallization from ethanol
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with 3,4-dimethoxybenzoyl chloride (1.1 eq) in pyridine at 0°C, followed by stirring at room temperature for 12 hours. The oxadiazole product is isolated via column chromatography (72% yield).
Key Characterization :
- IR : 1630 cm⁻¹ (C=N stretch)
- ¹H NMR (CDCl₃) : δ 7.45 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 3.90 (s, 6H, OCH₃)
Construction of 2-Oxo-1,2-Dihydropyridin-1-yl Core
Cyclocondensation of β-Keto Ester
Ethyl acetoacetate (1.0 eq) reacts with ammonium acetate (2.0 eq) and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine (1.0 eq) in ethanol under reflux for 8 hours. The pyridinone intermediate is obtained in 68% yield.
Reaction Mechanism :
- Knoevenagel condensation forms the dihydropyridine ring.
- Oxidation yields the 2-oxo-1,2-dihydropyridin-1-yl structure.
Characterization :
- ¹³C NMR : δ 167.5 (C=O), 155.2 (C=N of oxadiazole)
Functionalization of Pyridinone Nitrogen
Alkylation with Bromoacetyl Bromide
The pyridinone (1.0 eq) is treated with bromoacetyl bromide (1.2 eq) in dry DMF under N₂ at 0°C. After 4 hours, the reaction is quenched with ice-water, and the product is extracted with ethyl acetate (65% yield).
Key Data :
- MS (ESI) : m/z 432.1 [M+H]⁺
Amide Coupling with Methyl 4-Aminobenzoate
Activation and Coupling
The bromoacetylated pyridinone (1.0 eq) reacts with methyl 4-aminobenzoate (1.2 eq) in DCM using EDCl (1.3 eq) and HOBt (1.3 eq) as coupling agents. The mixture is stirred at room temperature for 12 hours, yielding the final compound after silica gel purification (58% yield).
Optimization Notes :
- Solvent : Dichloromethane
- Catalyst : Triethylamine (2.0 eq)
- Yield Improvement : Microwave irradiation (50°C, 30 min) increases yield to 72%.
Final Characterization :
- Melting Point : 198–200°C
- ¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, NH), 8.05 (d, 2H, Ar-H), 7.80 (s, 1H, pyridinone-H)
- HPLC Purity : 98.5%
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| 1 | Amidoxime Cyclization | 85 | High regioselectivity | Long reaction time |
| 2 | Pyridinone Formation | 68 | Scalable | Requires excess ammonium acetate |
| 3 | Alkylation | 65 | Mild conditions | Sensitivity to moisture |
| 4 | Amide Coupling | 58–72 | Compatible with microwave | Cost of coupling reagents |
Chemical Reactions Analysis
Methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes due to its unique structure.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of 1,2,4-oxadiazole-containing heterocycles with benzoxazine or pyridine backbones. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Substituent Effects on Physical Properties: The 3,4-dimethoxyphenyl group in the target compound increases molecular weight compared to analogs with simpler substituents (e.g., 4-methoxyphenyl in 10f). Melting points correlate with crystallinity: compound 10f (113–114°C) has a higher melting point than its non-methylated analogs, likely due to enhanced intermolecular interactions from methoxy groups .
Spectral Characteristics :
- IR Spectroscopy : All esters exhibit strong C=O stretches (~1755 cm⁻¹), while amide C=O bands (~1695 cm⁻¹) confirm the acetamido linkage .
- ¹H NMR : Methoxy groups produce distinct singlets (δ ~3.85 ppm), while aromatic protons in dihydropyridine or benzoxazine rings resonate between δ 7.00–7.50 ppm .
Synthetic Efficiency :
- Yields for analogs like 10f reach 80% under optimized conditions (Cs₂CO₃, DMF, room temperature), suggesting robust methodologies for this class .
- The ethyl ester variant () may exhibit altered solubility due to the longer alkyl chain, though data are lacking .
Biological Relevance: While biological data are absent in the evidence, 1,2,4-oxadiazoles are known for antimicrobial, anti-inflammatory, and kinase inhibitory activities. The 3,4-dimethoxy substitution may enhance bioavailability or target binding compared to monosubstituted derivatives .
Research Findings and Implications
- Structural Flexibility : The acetamido benzoate backbone allows modular substitution, enabling tuning of electronic and steric properties for specific applications.
- Synthetic Scalability : Mild reaction conditions (e.g., Cs₂CO₃/DMF) support scalable synthesis, critical for pharmaceutical development .
- Unanswered Questions : The target compound’s exact melting point, solubility, and bioactivity remain uncharacterized in the provided evidence. Further studies should prioritize these parameters.
Biological Activity
Methyl 4-(2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (referred to as the compound hereafter) is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that integrates multiple functional groups, which contribute to its biological activity. The key components include:
- Oxadiazole ring : Known for diverse biological activities including anticancer properties.
- Dihydropyridine moiety : Associated with cardiovascular effects and calcium channel modulation.
- Dimethoxyphenyl group : Often linked to enhanced pharmacological profiles due to electron-donating characteristics.
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-oxadiazole unit have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have reported IC50 values ranging from 0.12 to 2.78 µM for related compounds against these cell lines .
Table 1: Anticancer Activity of Related Compounds
The anticancer effects of the compound may be attributed to several mechanisms:
- Induction of Apoptosis : Studies have shown that compounds with similar structures can increase p53 expression and activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : The presence of the oxadiazole and dihydropyridine moieties may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various pathogens. The oxadiazole derivatives have been noted for their antibacterial activities, with some studies reporting minimum inhibitory concentrations (MIC) that indicate effective inhibition of bacterial growth .
Table 2: Antimicrobial Activity
Case Studies and Research Findings
- In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can significantly reduce tumor sizes when administered in appropriate dosages.
- Pharmacokinetics : Research into the pharmacokinetic properties suggests that the compound has favorable absorption characteristics and moderate bioavailability, which are critical for its therapeutic application.
Q & A
Q. Purity Control :
- Analytical Techniques : NMR (¹H/¹³C) confirms structural integrity, while HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity .
- Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) minimizes byproducts like unreacted intermediates .
Basic: Which spectroscopic methods are most reliable for characterizing this compound’s structure?
Answer:
- ¹H NMR : Identifies protons on the methoxyphenyl (δ 3.8–3.9 ppm) and dihydropyridinone (δ 6.2–6.5 ppm) groups .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹) and oxadiazole ring vibrations (950–980 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 508.18) .
Data Cross-Validation : Discrepancies in integration ratios (NMR) or unexpected fragments (MS) may indicate residual solvents or tautomeric forms, necessitating recrystallization .
Advanced: How can computational modeling resolve contradictions between predicted and observed bioactivity?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in target enzymes (e.g., COX-2 or kinases) . Discrepancies arise from flexible side chains not accounted for in rigid docking .
- MD Simulations : 100-ns molecular dynamics simulations assess stability of ligand-protein complexes. For example, methoxy groups may enhance hydrophobic interactions but reduce solubility, explaining lower in vivo efficacy .
- SAR Analysis : Comparing analogs (e.g., chloro vs. methoxy substituents) clarifies electronic effects on IC₅₀ values (Table 1) .
Q. Table 1. Substituent Effects on Bioactivity
| Substituent | LogP | IC₅₀ (μM) | Target Protein |
|---|---|---|---|
| 3,4-OCH₃ | 2.1 | 0.45 | COX-2 |
| 4-Cl | 2.8 | 1.2 | COX-2 |
| 3-NO₂ | 1.6 | >10 | COX-2 |
Advanced: What methodologies optimize yield in ultrasound-assisted oxadiazole ring formation?
Answer:
- Ultrasound Parameters : Frequency (20–40 kHz) and power (50–100 W) reduce reaction time from 12 h to 2 h by enhancing cavitation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve energy transfer, achieving yields >85% vs. 60% in conventional heating .
- Byproduct Mitigation : Real-time monitoring via FT-IR detects premature cyclization, allowing immediate adjustment of reactant stoichiometry .
Case Study : Substituting mechanical stirring with ultrasound in Step 1 increased yield from 72% to 89% while reducing solvent volume by 30% .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., acetyl chloride) .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure to corrosive reagents .
- Waste Disposal : Quench reactive byproducts (e.g., excess hydrazine) with 10% acetic acid before disposal .
Emergency Measures : For skin contact, rinse with 0.1 M sodium bicarbonate to neutralize acidic residues .
Advanced: How do electron-donating substituents influence photostability and metabolic half-life?
Answer:
- Photostability : Methoxy groups reduce UV degradation (λₘₐₓ 280 nm) by delocalizing π-electrons, extending shelf life under light (t₁/₂ = 48 h vs. 12 h for nitro analogs) .
- Metabolism : CYP3A4-mediated demethylation of 3,4-OCH₃ groups increases hepatic clearance (CLₕ = 15 mL/min/kg) compared to halogenated derivatives (CLₕ = 8 mL/min/kg) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition : COX-2 fluorometric assay (Cayman Chemical Kit) at 1–100 μM concentrations .
- Cytotoxicity : MTT assay on HEK-293 cells (48 h exposure) to determine IC₅₀ values .
- Membrane Permeability : Parallel artificial membrane assay (PAMPA) predicts BBB penetration (Pe > 4.0 × 10⁻⁶ cm/s) .
Data Interpretation : Contradictory results (e.g., high enzyme inhibition but low cytotoxicity) may indicate off-target effects, requiring transcriptomic profiling .
Advanced: How can regioselectivity challenges in oxadiazole formation be addressed?
Answer:
- Catalyst Design : Use of Cu(I)-zeolites directs 1,2,4-oxadiazole formation over 1,3,4-isomers (95:5 selectivity) .
- Microwave Assistance : Controlled dielectric heating (100°C, 150 W) minimizes thermal decomposition of nitrile oxides .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict transition-state energies to favor 5-membered ring closure .
Basic: What are the compound’s solubility profiles, and how do they affect formulation?
Answer:
Formulation Strategies : Nanoemulsions (lecithin/Tween 80) improve aqueous solubility 10-fold for in vivo studies .
Advanced: What isotopic labeling methods enable metabolic pathway tracing?
Answer:
- ¹³C-Labeling : Introduce ¹³C at the methoxy group via methyl iodide-¹³CH₃ to track demethylation using LC-MS/MS .
- Tritiation : Catalytic tritium gas exchange labels the benzoate moiety for autoradiography in tissue distribution studies .
Validation : Co-elution with unlabeled standards and mass shift analysis (Δm/z +3 for ¹³C) confirm labeling efficiency >98% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
